(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid

Catalog No.
S714137
CAS No.
28334-73-8
M.F
C12H22N2O5
M. Wt
274.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-...

CAS Number

28334-73-8

Product Name

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid

IUPAC Name

(2S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C12H22N2O5/c1-7(2)9(10(16)17)14-8(15)6-13-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1

InChI Key

YXXMEXYAHMBYIU-VIFPVBQESA-N

SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid is characterized by a unique combination of functional groups that contribute to its properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of the acetamido group enhances its potential for biological activity, making it a subject of interest in pharmaceutical research .

  • Mild irritant: The molecule might cause skin or eye irritation upon contact [].
  • Dust hazard: If present in powder form, inhalation may irritate the respiratory tract [].

Always handle unknown chemicals with proper personal protective equipment (PPE) like gloves, goggles, and a fume hood when appropriate [].

Typical for amino acids and their derivatives. Key reactions include:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
  • Esterification: It can react with alcohols to form esters, which are often used in drug formulation.
  • Peptide Bond Formation: The acetamido functionality allows for coupling with other amino acids to form peptides.

The synthesis of (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid typically involves multi-step organic synthesis techniques:

  • Protection of Amino Groups: The initial step involves protecting the amine with a tert-butoxycarbonyl group.
  • Formation of Acetamido Group: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
  • Final Coupling Reaction: The last step often involves coupling with other amino acids or derivatives to complete the synthesis.

Interaction studies focus on how (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid interacts with biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways or cellular signaling. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid. These include:

Compound NameCAS NumberUnique Features
L-Alanine56-41-7Simple structure; non-protected amino acid
N-Boc-L-Valine1445-85-6Valine derivative; also features a Boc group
(S)-2-Amino-3-methylbutanoic acid1741-83-7Lacks protective groups; simpler analog

Uniqueness

The uniqueness of (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid lies in its combination of a Boc-protected amine and an acetamido group, which positions it as a versatile intermediate in peptide synthesis compared to simpler amino acids or derivatives lacking such functional complexity.

The synthesis of (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid represents a significant challenge in modern synthetic chemistry, requiring sophisticated methodologies that ensure high yields, stereochemical integrity, and minimal side reactions [1] [2]. This compound, characterized by its molecular formula C12H22N2O5 and molecular weight of 274.31 grams per mole, serves as a crucial intermediate in peptide synthesis applications [3] [1]. The tert-butoxycarbonyl protecting group provides essential stability during synthetic transformations while maintaining compatibility with subsequent deprotection protocols [4] [5].

Solid-Phase Peptide Synthesis Protocols

Solid-phase peptide synthesis has emerged as the predominant methodology for preparing tert-butoxycarbonyl-protected amino acid derivatives, offering superior control over reaction conditions and simplified purification procedures [6] [7]. The methodology relies on the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer support [6] [8]. This approach enables the synthesis of complex peptide sequences while minimizing the formation of unwanted byproducts and facilitating the removal of excess reagents through simple filtration steps [6] [9].

The fundamental principle underlying solid-phase peptide synthesis involves the repetitive cycle of deprotection and coupling reactions [6] [7]. Each amino acid addition comprises the removal of the amino-terminal protecting group, followed by washing steps to eliminate cleavage agents, coupling of the next protected amino acid, and additional washing to remove excess reagents and byproducts [6] [10]. This systematic approach ensures high fidelity in peptide construction while maintaining the integrity of the growing chain [8] [11].

tert-Butoxycarbonyl/Benzyl Chemistry Optimization

The tert-butoxycarbonyl/benzyl protecting group strategy represents a classical approach in solid-phase peptide synthesis, combining the acid-labile tert-butoxycarbonyl group for amino-terminal protection with benzyl-based side chain protection [12] [5]. This orthogonal protecting scheme enables selective deprotection under different conditions, with tert-butoxycarbonyl groups removed using trifluoroacetic acid concentrations ranging from twenty to fifty percent [12] [7]. The benzyl protecting groups remain stable during these deprotection cycles and are subsequently removed using hydrogen fluoride or trifluoromethanesulfonic acid treatment [7] [11].

Optimization studies have demonstrated that reaction temperature significantly influences coupling efficiency in tert-butoxycarbonyl-based synthesis protocols [13] [14]. Temperature elevation from room temperature to 40 degrees Celsius resulted in improved coupling yields, particularly for sterically hindered amino acid residues [13] [14]. The incorporation of coupling additives such as 1-hydroxybenzotriazole and 1-hydroxy-7-azabenzotriazole enhances reaction rates while minimizing racemization during amino acid activation [15] [5].

Table 1: Coupling Efficiency Data for tert-Butoxycarbonyl-Protected Amino Acids

Amino AcidStandard Conditions (%)Optimized Conditions (%)Reaction Time (hours)
Glycine97.299.12.0
Alanine94.898.32.5
Valine89.696.74.0
Isoleucine87.395.24.5
Leucine92.497.83.0

Data compiled from multiple synthesis protocols [13] [14] [16].

The selection of appropriate coupling reagents proves critical for achieving optimal results in tert-butoxycarbonyl chemistry [15] [17]. Dicyclohexylcarbodiimide combined with 1-hydroxybenzotriazole provides reliable coupling efficiency across diverse amino acid substrates [15] [5]. Alternative activation strategies employing PyAOP (7-Azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) demonstrate superior performance compared to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in automated synthesis protocols [14] [18].

Resin Loading and Deprotection Strategies

Resin loading constitutes a fundamental parameter determining the success of solid-phase peptide synthesis, with optimal loading values typically ranging from 0.3 to 0.8 millimoles per gram of resin [9] [10]. Higher loading densities may lead to steric hindrance and reduced coupling efficiency, while lower loadings result in decreased synthetic efficiency [9] [8]. The loading process involves the covalent attachment of the first amino acid to the resin through various linker strategies, with benzyl alcohol and 4-hydroxymethylphenoxymethyl linkers providing acid-labile attachment points [9] [5].

Quantitative determination of resin loading employs spectrophotometric methods based on the release of dibenzofulvene during fluorenylmethoxycarbonyl deprotection [9] [10]. The procedure involves treatment of a precisely weighed resin sample with twenty percent piperidine in dimethylformamide, followed by ultraviolet absorbance measurement at 304 nanometers [9] [8]. Loading calculations utilize the equation: Loading (millimoles per gram) = (Absorbance sample - Absorbance reference) × 16.4 / (milligrams of resin) [9].

Table 2: Resin Loading Optimization Results

Resin TypeLoading MethodLoading Efficiency (%)Substitution Level (mmol/g)
MerrifieldDCC/DMAP94.20.65
MBHAPyBOP/DIPEA96.80.58
2-ChlorotritylStandard Protocol98.50.72
Rink AmideDIC/HOBt95.70.61

Loading conditions optimized at room temperature with 4-hour reaction times [9] [10].

Deprotection strategies for tert-butoxycarbonyl groups require careful optimization to prevent side reactions while ensuring complete protecting group removal [7] [11]. Trifluoroacetic acid concentrations between twenty and fifty percent in dichloromethane provide effective deprotection conditions, with reaction times ranging from thirty minutes to two hours depending on the specific amino acid residue [7] [5]. The addition of scavengers such as water, anisole, or thiol derivatives prevents alkylation reactions caused by carbocation formation during acid-mediated deprotection [7] [11].

Solution-Phase Synthesis Techniques

Solution-phase synthesis methodologies offer complementary approaches to solid-phase protocols for preparing tert-butoxycarbonyl-protected amino acid derivatives [19] [15]. These techniques provide advantages in terms of reaction monitoring, intermediate isolation, and scalability for large-scale production [19] [15]. The classical solution-phase approach involves the sequential coupling of protected amino acids in homogeneous solution, followed by purification and isolation of intermediates at each synthetic step [7] [15].

The preparation of tert-butoxycarbonyl-protected amino acids in solution phase typically employs di-tert-butyl dicarbonate as the protecting reagent [20] [21]. Optimal reaction conditions involve treatment of the free amino acid with di-tert-butyl dicarbonate in the presence of triethylamine base using acetone-water mixtures as solvent [20] [22]. These conditions provide high yields ranging from eighty-five to ninety-eight percent with minimal side product formation [20] [21].

Table 3: Solution-Phase Protection Yields for Various Amino Acids

Amino AcidYield (%)Reaction Time (hours)Purity (%)
L-Aspartic Acid94.51.598.2
L-Glutamic Acid96.22.097.8
L-Phenylalanine92.81.099.1
L-Valine89.72.596.5
L-Leucine93.41.598.7

Reaction conditions: di-tert-butyl dicarbonate (1.1 equiv), triethylamine (1.2 equiv), acetone-water (3:1), 0-25°C [20] [22].

Coupling reactions in solution phase employ similar activation strategies to solid-phase synthesis but require additional considerations for product isolation and purification [15] [17]. Carbodiimide-mediated coupling using dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide provides reliable amide bond formation when combined with appropriate additives [15] [5]. The formation of dicyclohexylurea byproduct necessitates careful purification protocols to ensure product purity [15] [17].

Advanced solution-phase methodologies incorporate convergent synthesis strategies where peptide fragments are prepared separately and subsequently coupled to form larger sequences [7] [23]. This approach minimizes the accumulation of side products associated with linear synthesis while enabling the preparation of complex peptide structures [7] [24]. Fragment condensation typically employs activated ester intermediates or coupling reagent-mediated protocols optimized for minimal racemization [15] [24].

Novel Auxiliary-Assisted Ubiquitination Approaches

Auxiliary-assisted ubiquitination represents an emerging synthetic methodology for preparing protein conjugates incorporating tert-butoxycarbonyl-protected amino acid derivatives [23] [24]. These approaches leverage the natural ubiquitination machinery to achieve site-specific protein modification with enhanced efficiency compared to traditional chemical methods [23] [25]. The methodology involves the use of auxiliary groups that facilitate native chemical ligation while maintaining the integrity of the target protein [24] [26].

The 2-(aminooxy)ethanethiol auxiliary system provides a versatile platform for ubiquitin conjugation reactions [24] [25]. This approach involves the solid-phase synthesis of ubiquitin peptides containing lysine residues modified with the auxiliary group, followed by native chemical ligation with ubiquitin(1-75)-thioester [24] [26]. The auxiliary group can be subsequently removed under mild acidic conditions using zinc treatment, generating native isopeptide linkages [24] [25].

Table 4: Auxiliary-Mediated Ubiquitination Efficiency Data

Auxiliary TypeLigation Yield (%)Removal ConditionsNative Linkage (%)
2-(Aminooxy)ethanethiol78.5Zn, pH 3, 6M Gn·HCl92.3
4-Mercaptophenylacetic acid85.2MPAA-mediated, pH 794.7
Oxime formation72.8Aminoxy/aldehyde88.1
Hydrazone linkage69.4Hydrazine/aldehyde85.6

Ligation conditions optimized for folded protein substrates [24] [25].

Enzymatic ubiquitination approaches utilize the natural E1-E2-E3 enzyme cascade to achieve site-specific protein modification [23] [27]. These methods employ recombinant ubiquitin-activating enzymes, ubiquitin-conjugating enzymes, and ubiquitin ligases to catalyze the formation of isopeptide bonds between ubiquitin and target proteins [23] [25]. The specificity of the enzymatic system enables precise control over ubiquitination sites while maintaining the native protein structure [27] [25].

The ubi-tagging methodology represents a modular approach for site-specific protein conjugation based on ubiquitin biochemistry [25] [26]. This system employs engineered ubiquitin variants containing specific lysine mutations to direct conjugation to predetermined sites [25]. The donor ubiquitin contains a free carboxyl-terminal glycine while the target lysine is mutated to arginine, preventing homodimer formation [25]. The acceptor ubiquitin carries the conjugation lysine residue while having an unreactive carboxyl-terminus through removal of the di-glycine motif [25] [26].

XLogP3

0.7

Sequence

GV

Wikipedia

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid

Dates

Modify: 2023-08-15

Explore Compound Types